molecular formula C12H11ClF2O3 B1326056 Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate CAS No. 951887-20-0

Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate

Cat. No. B1326056
M. Wt: 276.66 g/mol
InChI Key: XMWURXIAEKEYQM-UHFFFAOYSA-N
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Description

“Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate” is a chemical compound. Based on its name, it contains an ethyl group, a butanoate group, and a phenyl group with chlorine and fluorine substitutions .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods, such as NMR, IR, and mass spectrometry. Unfortunately, I don’t have access to this specific information for "Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate" .


Chemical Reactions Analysis

The chemical reactions involving “Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate” would depend on the conditions and reagents used. Without specific context, it’s difficult to predict the possible reactions .

Scientific Research Applications

Chemical Synthesis

Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate serves as a versatile intermediate in the synthesis of various heterocycles. A study by Honey et al. (2012) demonstrated its use in creating trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions.

Antimicrobial and Antioxidant Applications

In 2016, Kumar et al. synthesized Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, which is structurally related to Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate, and evaluated it for antimicrobial and antioxidant activities. They found the compound exhibited promising results in these areas.

Biocatalysis

Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate is also involved in biocatalytic processes. Ye et al. (2010) reported its conversion to ethyl (S)-4-chloro-3-hydroxybutanoate using Escherichia coli expressing carbonyl reductase and glucose dehydrogenase, highlighting its potential in producing chiral drugs.

Crystal and Molecular Structure Analysis

Research by Achutha et al. (2017) on a related compound, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, synthesized using ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, provided insights into the crystal and molecular structure, contributing to the understanding of molecular interactions and stability.

Enzyme-Catalyzed Asymmetric Reduction

Studies like that of Shimizu et al. (1990) have explored the enzyme-catalyzed asymmetric reduction of Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate in organic solvent-water systems. This research opens up possibilities for efficient and stereoselective synthesis of chiral compounds.

Pharmaceutical Intermediates

The compound is a precursor in synthesizing chiral drugs, especially statins, as reported by Ye et al. (2011). Their study focused on the biocatalytic reduction to produce enantiopure intermediates, emphasizing its significance in the pharmaceutical industry.

Organic Chemistry Reactions

Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate participates in various organic chemistry reactions. For instance, Kiyani and Ghorbani (2015) used it in a boric acid-catalyzed multi-component reaction, showcasing its utility in efficient, green chemistry processes.

Molecular Interaction Studies

Research on derivatives of Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate, such as that by Naveen et al. (2021), provides valuable information on molecular interactions and properties through Hirshfeld surface analysis, enhancing the understanding of molecular behavior in different environments.

Safety And Hazards

Information on the safety and hazards of a chemical compound can be found in its Material Safety Data Sheet (MSDS). I don’t have access to this document for "Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate" .

Future Directions

The future directions in the study of a chemical compound like “Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate” could involve exploring its potential applications, studying its reactivity under various conditions, or investigating its biological activity .

properties

IUPAC Name

ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF2O3/c1-2-18-12(17)4-3-11(16)7-5-9(14)10(15)6-8(7)13/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWURXIAEKEYQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=C(C=C1Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501232930
Record name Ethyl 2-chloro-4,5-difluoro-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate

CAS RN

951887-20-0
Record name Ethyl 2-chloro-4,5-difluoro-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-chloro-4,5-difluoro-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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